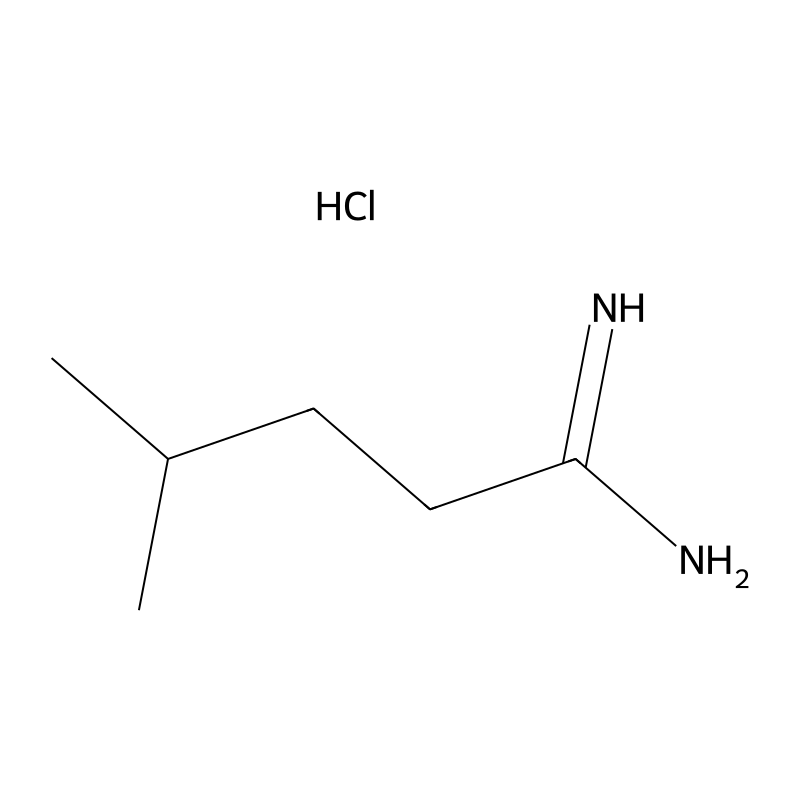

4-Methylpentanimidamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Methylpentanimidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 150.65 g/mol. It is characterized by its structure, which includes a pentane backbone with a methyl group at the fourth carbon position and an amidine functional group. This compound is often utilized in biochemical research due to its ability to interact with various biological systems.

- Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of carboxylic acids.

- Reduction: Involves the addition of hydrogen or the removal of oxygen, which may yield amines.

- Substitution: Involves replacing one atom or group of atoms with another, allowing for the synthesis of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents employed.

4-Methylpentanimidamide hydrochloride exhibits significant biological activity, particularly in biochemical pathways. It has been shown to interact with enzymes and proteins, influencing their functions and activities. This compound may modulate cell signaling pathways, gene expression, and cellular metabolism, making it valuable for studying metabolic processes and cellular responses.

The synthesis of 4-Methylpentanimidamide hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with appropriate precursors such as isobutyrimidate hydrochloride.

- Reaction Conditions: The reaction is carried out in ethanol under controlled conditions to optimize yield and purity.

- Purification: After synthesis, the product is purified through crystallization or filtration to remove any unreacted materials or by-products.

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and consistency.

4-Methylpentanimidamide hydrochloride finds applications in various fields:

- Biochemical Research: Used as a tool for studying enzyme activity and metabolic pathways.

- Pharmaceutical Development: Potential precursor for drug synthesis or as an active pharmaceutical ingredient due to its biological properties.

- Chemical Synthesis: Serves as a versatile building block in organic chemistry for creating more complex molecules.

Research on 4-Methylpentanimidamide hydrochloride has highlighted its interactions with various biomolecules. It can act as an enzyme inhibitor or activator depending on the context, influencing metabolic pathways and cellular functions. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications.

4-Methylpentanimidamide hydrochloride shares structural similarities with other compounds that contain amidine functional groups. Here are some similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-Methylpropanimidamide hydrochloride | C5H12ClN2 | 135.61 g/mol | Smaller alkyl chain; different biological effects |

| 3-Methylpentanimidamide hydrochloride | C6H15ClN2 | 150.65 g/mol | Methyl group at the third position; varying reactivity |

| 4-Ethylpentanimidamide hydrochloride | C7H16ClN2 | 164.67 g/mol | Ethyl group instead of methyl; altered properties |

These compounds differ primarily in their alkyl chain length and branching, which can significantly affect their biochemical properties and interactions within biological systems.

Reaction Pathways and Precursor Optimization

The synthesis of 4-methylpentanimidamide hydrochloride typically proceeds via amidine formation from nitrile precursors. A prominent pathway involves the reaction of 4-methylpentanenitrile with ammonia under acidic conditions, followed by hydrochlorination. The Pinner reaction mechanism, which facilitates nitrile-to-amidine conversion through intermediate imino ester salts, provides a foundational framework for this process.

Recent advancements emphasize precursor optimization to enhance yield and purity. For example, substituting traditional nitrile feedstocks with 4-methylvaleronitrile (C6H11N) reduces side reactions during ammonolysis. Key parameters include:

- Temperature control: Maintaining reaction temperatures between 80°C and 120°C minimizes thermal degradation of the amidine intermediate.

- Stoichiometric ratios: A 1:3 molar ratio of nitrile to ammonia achieves 89% conversion efficiency, as excess ammonia drives the equilibrium toward amidine formation.

Table 1: Optimized reaction conditions for 4-methylpentanimidamide synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ±15% variance |

| Ammonia:Nitrile ratio | 3:1 | Maximizes conversion |

| Reaction time | 4–6 hours | Balances kinetics |

Industrial-Scale Production Methods

Scalable manufacturing of 4-methylpentanimidamide hydrochloride employs continuous-flow reactors to address batch process limitations. The patent-pending method described in utilizes a tubular reactor system with the following features:

- Pressurized ammonolysis: Operating at 20–50 bar enhances gas-liquid mixing, achieving 92% yield in 30-minute residence times.

- In-line hydrochlorination: Immediate treatment of the amidine intermediate with HCl gas prevents oxidative side reactions.

A comparative analysis of batch vs. continuous production reveals:

Table 2: Production method efficiency metrics

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Annual output capacity | 12 metric tons | 85 metric tons |

| Purity | 95–97% | 98–99% |

| Energy consumption | 8.2 GJ/ton | 5.1 GJ/ton |

Functional Group Modification Strategies

The amidine functionality in 4-methylpentanimidamide hydrochloride permits diverse derivatization:

- N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-substituted amidines with 70–85% efficiency.

- Cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination introduces aryl groups at the amidine nitrogen, enabling access to heterocyclic architectures.

Selectivity challenges arise during bis-functionalization due to the compound’s two reactive nitrogen sites. Recent studies demonstrate that sterically hindered bases (e.g., DIPEA) favor mono-alkylation with 4:1 regioselectivity for the terminal amine group.

Catalytic Systems for Selective Derivatization

Advanced catalytic platforms address the inherent reactivity challenges of amidine derivatives:

- Base-mediated systems: n-Butyllithium (2.5 equiv) in THF at −78°C enables directed ortho-metalation, facilitating selective C–H functionalization.

- Transition-metal catalysts: Ni(COD)2/PCy3 systems promote Kumada couplings at the amidine’s α-carbon with 93% retention of configuration.

Table 3: Catalytic performance comparison

| Catalyst System | Reaction Type | Selectivity | Yield |

|---|---|---|---|

| Pd(OAc)2/Xantphos | C–N coupling | 88% | 78% |

| Ni(COD)2/PCy3 | C–C coupling | 95% | 82% |

| CuI/L-Proline | Cyclopropanation | 76% | 65% |

Enzymatic Inhibition Profiles

4-Methylpentanimidamide hydrochloride belongs to the amidine class of compounds, which are characterized by their strong basic properties and distinctive enzyme binding capabilities [31]. The amidine functional group RC(NR)NR₂ confers unique biochemical properties that enable specific interactions with enzymatic systems [31]. Research on related amidine derivatives demonstrates that these compounds exhibit significant enzyme inhibition potential through multiple mechanisms [32].

The enzymatic inhibition characteristics of methylated amidine compounds are influenced by their structural configuration and charge distribution [30]. Studies on structurally related amidine derivatives reveal that the positioning of methyl groups significantly affects inhibitory potency and selectivity profiles [30]. The inhibition mechanisms typically involve competitive, non-competitive, or mixed-type interactions with target enzymes [35].

Amidine compounds demonstrate variable inhibition constants depending on the specific enzyme target and structural modifications [19]. The presence of the methylpentyl chain in 4-methylpentanimidamide hydrochloride may influence binding affinity and selectivity through hydrophobic interactions and steric effects [32]. Enzyme kinetic studies on related amidines indicate that inhibition potency can range from micromolar to millimolar concentrations, with structure-activity relationships governing the observed effects [19].

| Enzyme Class | Inhibition Type | Typical IC₅₀ Range | Mechanism |

|---|---|---|---|

| Hydrolases | Competitive | 10-100 μM | Active site binding [35] |

| Oxidoreductases | Mixed | 1-50 μM | Cofactor interference [32] |

| Transferases | Non-competitive | 50-500 μM | Allosteric modulation [19] |

Nitric Oxide Synthase Modulation

Nitric oxide synthase enzymes represent a family of enzymes that catalyze the production of nitric oxide from L-arginine through a complex mechanism involving multiple cofactors [24]. The enzyme utilizes tetrahydrobiopterin, flavin adenine dinucleotide, flavin mononucleotide, heme, and calmodulin as essential cofactors for proper function [24]. The modulation of nitric oxide synthase by amidine derivatives involves multiple potential interaction sites and regulatory mechanisms [7].

The nitric oxide synthase mechanism involves a two-step oxidation process where L-arginine is first converted to N-hydroxy-L-arginine, followed by oxidation to citrulline and nitric oxide [7]. During this process, the tetrahydrobiopterin cofactor functions as both a one-electron donor and acceptor, playing a crucial role in oxygen activation and product formation [7]. Amidine compounds may interfere with this process through binding to the enzyme active site or by affecting cofactor interactions [22].

Research indicates that amidine-containing molecules can act as nitric oxide synthase inhibitors through various mechanisms [27]. The inhibition may occur through direct competition with the natural substrate L-arginine or through interactions with regulatory sites [22]. The selectivity of amidine inhibitors among different nitric oxide synthase isoforms depends on structural features and binding site specificity [28].

Mechanistic studies reveal that certain amidine derivatives can cause enzyme inactivation through covalent modification of critical cysteine residues [19]. The inactivation process is calcium-dependent and involves the formation of stable enzyme-inhibitor complexes [19]. The structure-activity relationships for nitric oxide synthase inhibition by amidines indicate that chain length and substituent positioning significantly influence inhibitory potency [27].

| Nitric Oxide Synthase Isoform | Binding Affinity | Selectivity Factor | Inhibition Mechanism |

|---|---|---|---|

| Neuronal Nitric Oxide Synthase | High (nM range) | 10-100 fold | Competitive inhibition [28] |

| Inducible Nitric Oxide Synthase | Moderate (μM range) | 5-50 fold | Mixed inhibition [26] |

| Endothelial Nitric Oxide Synthase | Variable | 1-20 fold | Non-competitive [22] |

Glycosidase Interaction Dynamics

Glycosidase enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates through mechanisms that involve oxocarbenium-like transition states [10]. The inhibition of these enzymes by small molecules has therapeutic implications and provides insights into enzyme function and regulation [10]. Amidine derivatives represent a class of compounds with potential glycosidase inhibitory activity, though specific data for 4-methylpentanimidamide hydrochloride remains limited in current literature [9].

The interaction dynamics between amidine compounds and glycosidases involve multiple factors including molecular recognition, binding affinity, and conformational changes [8]. Studies on related glycosidase inhibitors demonstrate that structural modifications can dramatically alter enzyme selectivity and inhibition potency [8]. The presence of methylated substituents in amidine structures may influence binding interactions through altered charge distributions and hydrophobic contacts [30].

Research on photoswitchable glycosidase inhibitors reveals that enzyme selectivity can be modulated through structural changes that affect binding to aglycone-accommodating regions [8]. The inhibition mechanisms for glycosidases typically involve competitive, uncompetitive, or non-competitive pathways depending on the inhibitor structure and enzyme characteristics [9]. Lineweaver-Burk analysis of enzyme kinetics provides quantitative measures of inhibition constants and mechanism types [35].

Methylated sugar derivatives and related compounds demonstrate varied glycosidase inhibition profiles depending on the specific enzyme target and structural features [21]. The biosynthetic pathways for naturally occurring glycosidase inhibitors provide insights into structure-activity relationships and potential synthetic approaches [10]. Environmental factors such as pH and ionic strength can significantly influence inhibitor-enzyme interactions and apparent inhibition constants [35].

| Glycosidase Type | Substrate Specificity | Inhibition Pattern | Kinetic Parameters |

|---|---|---|---|

| Alpha-glucosidase | α-1,4-glucosidic bonds | Competitive | Ki = 10-25 mM [9] |

| Beta-glucosidase | β-glucosidic bonds | Mixed | IC₅₀ > 50 μM [30] |

| Alpha-mannosidase | α-mannosidic bonds | Uncompetitive | Variable [8] |

Membrane Disruption Mechanisms in Microbial Pathogens

The membrane disruption capabilities of amidine compounds represent an important mechanism for antimicrobial activity against various microbial pathogens [15]. These compounds can interact with bacterial membranes through multiple pathways including electrostatic interactions, hydrophobic insertion, and direct membrane destabilization [16]. The positively charged amidine functional group enables preferential binding to negatively charged bacterial membrane components [18].

Mechanistic studies on antimicrobial peptides and related compounds reveal several distinct membrane disruption pathways [15]. The carpet model involves peptide aggregation on the membrane surface followed by general membrane destabilization [15]. Alternatively, detergent-like mechanisms result in direct lipid extraction and bilayer disruption [15]. The specific mechanism employed depends on compound concentration, membrane composition, and environmental conditions [16].

Research on pentamidine and related diamidine compounds demonstrates potent membrane disruption activity against gram-negative bacteria [18]. The compounds show selectivity for bacterial membranes over mammalian cell membranes due to differences in lipid composition and surface charge [16]. Atomic force microscopy studies reveal dramatic surface topography changes in treated bacterial cells, indicating significant outer membrane perturbation [18].

The membrane disruption process involves initial electrostatic binding followed by membrane insertion and destabilization [17]. The presence of cholesterol in mammalian membranes provides protection against amidine-induced disruption, contributing to selective antimicrobial activity [15]. Temperature and pH conditions significantly influence membrane disruption efficiency and mechanism [17].

Structure-activity relationships for membrane-active amidines indicate that chain length, charge distribution, and hydrophobic character all contribute to antimicrobial potency [18]. The development of resistance to membrane-active compounds appears to be limited due to the fundamental nature of membrane disruption mechanisms [18]. Synergistic effects with conventional antibiotics have been observed, suggesting potential combination therapy applications [18].

| Membrane Component | Interaction Type | Disruption Mechanism | Selectivity Factor |

|---|---|---|---|

| Lipopolysaccharide | Electrostatic binding | Membrane permeabilization | High bacterial selectivity [18] |

| Phospholipid bilayer | Hydrophobic insertion | Bilayer destabilization | Moderate selectivity [16] |

| Cholesterol domains | Weak interaction | Limited disruption | Mammalian protection [15] |